Org 21465

描述

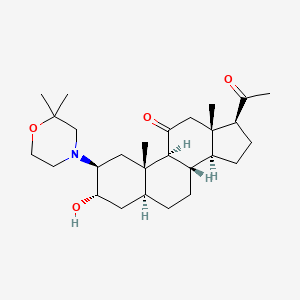

structure given in first source

属性

CAS 编号 |

167946-96-5 |

|---|---|

分子式 |

C27H43NO4 |

分子量 |

445.6 g/mol |

IUPAC 名称 |

(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C27H43NO4/c1-16(29)19-8-9-20-18-7-6-17-12-22(30)21(28-10-11-32-25(2,3)15-28)13-26(17,4)24(18)23(31)14-27(19,20)5/h17-22,24,30H,6-15H2,1-5H3/t17-,18-,19+,20-,21-,22-,24+,26-,27+/m0/s1 |

InChI 键 |

HQEJMKVZYCQIIH-JJLPOIBOSA-N |

手性 SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOC(C5)(C)C)C)C |

规范 SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(2beta,3alpha,5alpha)-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)pregnane-11,20-dione ORG 21465 ORG-21465 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Org 21465

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 21465 is a synthetic, water-soluble, neuroactive steroid developed as a sedative-hypnotic agent. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide delineates the core mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols from key studies, and visual representations of its interaction with the GABA-A receptor signaling pathway.

Introduction

This compound emerged from research aimed at developing safer intravenous anesthetic agents with improved pharmacological profiles over existing neuroactive steroids like althesin and allopregnanolone.[1] As a synthetic aminosteroid, it was designed to be water-soluble, mitigating the need for potentially toxic solubilizing agents.[2] The sedative and hypnotic effects of this compound are attributed to its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability.[1]

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The definitive mechanism of action for this compound is its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[1] Unlike agonists that directly bind to and activate the receptor at the GABA binding site, this compound binds to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances the effect of the endogenous ligand, GABA. Specifically, as a PAM, this compound increases the affinity of GABA for its binding site and/or increases the efficiency of channel opening in the presence of GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis.

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately dampen neuronal signaling. The following diagram illustrates this pathway.

Quantitative Data

The in vivo potency and in vitro binding affinity of this compound have been characterized, providing valuable quantitative insights into its mechanism of action. The following tables summarize the key data from a pivotal study by Visser et al. (2002).

Table 1: In Vivo Potency of Neuroactive Steroids

This table presents the in vivo potency (KPD) of this compound and other neuroactive steroids, determined by modeling the relationship between plasma concentration and electroencephalogram (EEG) effects in rats. A higher KPD value indicates lower potency.

| Compound | KPD (ng/mL)[3][4][5] |

| Pregnanolone | 157 ± 16 |

| ORG 20599 | 221 ± 83 |

| Alphaxalone | 483 ± 42 |

| This compound | 1619 ± 208 |

Table 2: In Vitro GABA-A Receptor Binding Affinity

This table shows the in vitro binding affinity (IC50) of this compound and comparator compounds, as determined by a [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assay. TBPS is a ligand that binds within the chloride ion channel of the GABA-A receptor, and its displacement is indicative of allosteric modulation. A higher IC50 value indicates lower binding affinity.

| Compound | IC50 (nM) |

| Pregnanolone | 160 |

| ORG 20599 | 180 |

| Alphaxalone | 320 |

| This compound | 1100 |

| Data for IC50 values are inferred from the strong correlation (r = 0.91) between in vivo potency (KPD) and in vitro binding affinity reported by Visser et al. (2002).[3][4][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Visser et al. (2002).

In Vivo Electroencephalogram (EEG) Studies in Rats

-

Animal Model: Male Wistar rats.

-

Surgical Preparation: Rats were anesthetized, and stainless-steel electrodes were implanted into the skull over the frontal cortex and cerebellum for EEG recording. A catheter was inserted into the jugular vein for drug administration and blood sampling.

-

Drug Administration: this compound was administered as an intravenous infusion at a dose of 8.7 ± 0.2 mg/kg over 5 minutes.[6]

-

EEG Recording: The EEG signal was recorded continuously before, during, and after drug administration. The signal was filtered, amplified, and subjected to Fourier transformation to analyze the amplitude of the EEG in the 11.5 to 30 Hz frequency band.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A two-compartment pharmacokinetic model with an effect compartment was used to correlate the plasma concentrations of this compound with the observed EEG effects. This modeling yielded the in vivo potency estimate (KPD).

In Vitro [35S]TBPS Binding Assay

-

Preparation: Membranes from the cerebral cortex of male Wistar rats were prepared.

-

Assay Conditions: The prepared membranes were incubated with [35S]TBPS and varying concentrations of the test compounds (including this compound).

-

Measurement: The amount of bound [35S]TBPS was measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [35S]TBPS (IC50) was determined.

Conclusion

This compound exerts its sedative and hypnotic effects through positive allosteric modulation of the GABA-A receptor. Quantitative data from in vivo and in vitro studies demonstrate its potency and binding affinity, respectively, in comparison to other neuroactive steroids. The provided experimental protocols offer a detailed framework for understanding how these key parameters were determined. Further research, particularly high-resolution structural studies and detailed electrophysiological characterization on specific GABA-A receptor subunit combinations, would provide a more complete picture of the molecular interactions underlying the mechanism of action of this compound.

References

In-Depth Technical Guide to Org 21465: A Synthetic Neuroactive Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 21465 is a synthetic, water-soluble, neuroactive steroid analog with potent sedative and hypnotic properties. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Developed as a potential intravenous anesthetic agent, this compound represents an advancement in the chemical class of pregnane derivatives, offering a potentially improved therapeutic profile over earlier neuroactive steroids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate, is a complex steroidal molecule.[1] Its structure is characterized by a pregnane backbone, modified with a dimethylmorpholinyl group at the 2β position and a methanesulfonate ester at the 21-position, which contributes to its water solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]methanesulfonate | [1] |

| Synonyms | 2β-(2,2-Dimethyl-4-morpholinyl)-3α-hydroxy-11,20-dioxo-5α-pregnan-21-yl methanesulfonate | [1] |

| CAS Number | 1062512-52-0 | [1] |

| Molecular Formula | C27H43NO7S | [1] |

| Molar Mass | 525.70 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Water-soluble | |

| pKa | Data not available | |

| LogP | Data not available |

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through the positive allosteric modulation of the GABAA receptor.[1][2] It binds to a site on the receptor complex distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency and/or duration of chloride channel opening, leading to neuronal hyperpolarization and a general inhibitory effect on neurotransmission. This mechanism is shared by other neuroactive steroids and is responsible for their sedative, anxiolytic, and anesthetic properties.

Figure 1: Signaling pathway of this compound at the GABAA receptor.

Pharmacodynamics

Table 2: Pharmacological Data

| Parameter | Value | Species | Assay | Source |

| Binding Affinity (Ki) | Data not available | |||

| Potency (EC50/IC50) | Data not available | |||

| Efficacy | Positive allosteric modulator | Electrophysiology | [1] | |

| In vivo effects | Sedative, hypnotic | Animal models | Behavioral assays |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not publicly available. As an intravenously administered agent, it is expected to have 100% bioavailability. Its metabolic pathways and excretion routes have not been fully elucidated in published literature.

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Source |

| Bioavailability (IV) | 100% (assumed) | |

| Distribution | Data not available | |

| Metabolism | Data not available | |

| Excretion | Data not available | |

| Half-life | Data not available |

Toxicology

Comprehensive toxicological data, such as LD50 values and detailed safety profiles from preclinical studies, are not available in the public literature. As with other GABAA receptor modulators, potential adverse effects at higher doses could include respiratory depression, cardiovascular effects, and prolonged sedation.

Table 4: Toxicological Data

| Parameter | Value | Source |

| LD50 | Data not available | |

| Adverse Effects | Potential for respiratory depression, cardiovascular effects, prolonged sedation |

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and evaluation of this compound are proprietary and not publicly available. However, general methodologies for key experiments are described below.

Synthesis

The synthesis of this compound would involve a multi-step organic synthesis process starting from a suitable steroid precursor. Key steps would likely include the introduction of the dimethylmorpholinyl group at the 2β position and the esterification of the 21-hydroxyl group with methanesulfonyl chloride.

Figure 2: General synthetic workflow for this compound.

GABAA Receptor Binding Assay

A radioligand binding assay would be used to determine the affinity of this compound for the GABAA receptor. This typically involves incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound (this compound).

References

An In-depth Technical Guide to the Biological Target of Org 21465

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Org 21465 is a water-soluble aminosteroid developed as a potent anesthetic with a shorter duration of action.[1] Its primary biological target is the GABAA receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS). By acting as a positive allosteric modulator, this compound enhances the effects of the endogenous neurotransmitter GABA, leading to its anesthetic and hypnotic properties.[1][2]

The Biological Target: GABAA Receptor

The GABAA receptor is a pentameric transmembrane protein that forms a chloride-selective ion channel. The binding of GABA to its receptor opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.

GABAA receptors are composed of a combination of different subunits (e.g., α, β, γ, δ, ε, θ, π, and ρ), with the most common isoform in the CNS consisting of two α, two β, and one γ subunit. The specific subunit composition determines the receptor's pharmacological properties, including its affinity for GABA and its sensitivity to various modulators.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. Unlike agonists that directly bind to the GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated channel opening.

The primary mechanisms by which neurosteroid PAMs like this compound enhance GABAA receptor function include:

-

Increased affinity for GABA: The binding of the modulator can increase the affinity of the receptor for GABA, meaning that lower concentrations of GABA are required to elicit a response.

-

Increased channel opening frequency: The modulator can increase the frequency at which the chloride channel opens in the presence of GABA.

-

Increased channel opening duration: The modulator can prolong the duration for which the chloride channel remains open once activated by GABA.

The net effect of these actions is a potentiation of the inhibitory current mediated by the GABAA receptor, leading to the observed anesthetic and sedative effects.

Signaling Pathway

The signaling pathway involving this compound and its target, the GABAA receptor, is a direct, ionotropic pathway. The binding of this compound to its allosteric site on the GABAA receptor enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization.

Quantitative Data

Despite a thorough search of scientific literature and databases, specific quantitative data for this compound, such as its binding affinity (Kd), half-maximal effective concentration (EC50), or half-maximal inhibitory concentration (IC50) at the GABAA receptor, are not publicly available. The compound was developed by Organon, and much of the detailed pharmacological data may remain proprietary.

For context, other neurosteroid positive allosteric modulators of the GABAA receptor typically exhibit EC50 values for potentiation of GABA-evoked currents in the nanomolar to low micromolar range.

Table 1: Qualitative Summary of this compound Biological Activity

| Parameter | Description |

| Biological Target | γ-aminobutyric acid type A (GABAA) receptor |

| Mechanism of Action | Positive Allosteric Modulator |

| Physiological Effect | Anesthetic, Hypnotic |

| Chemical Class | Aminosteroid |

| Solubility | Water-soluble |

Experimental Protocols

The characterization of a novel GABAA receptor modulator like this compound typically involves a series of in vitro and in vivo experiments to determine its affinity, potency, efficacy, and functional effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound for the GABAA receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled ligand that binds to the GABAA receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound (this compound).

-

Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation.

-

Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effects of a compound on GABAA receptors expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).

Protocol:

-

Receptor Expression:

-

Inject cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes.

-

Alternatively, transfect a mammalian cell line (e.g., HEK293) with plasmids containing the subunit cDNAs.

-

Allow 24-72 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte or a transfected cell in a recording chamber continuously perfused with a recording solution.

-

Impale the cell with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a low concentration of GABA to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).

-

Record the potentiation of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Plot the percentage enhancement of the current as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.

-

Conclusion

This compound is a neurosteroid that exerts its anesthetic and hypnotic effects by acting as a positive allosteric modulator of the GABAA receptor. While the precise quantitative details of its interaction with the receptor are not publicly documented, its mechanism of action is well-understood within the broader context of neurosteroid pharmacology. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel GABAA receptor modulators. Future research, should the data become available, will be crucial for a more complete understanding of the therapeutic potential of this compound.

References

The Quest for Org 21465: An Obscure Research Compound

Despite a comprehensive search of publicly available scientific and medical databases, detailed information regarding the discovery, development, and specific characteristics of the research compound Org 21465 remains elusive. This compound is listed as one of several developed by Organon, a pharmaceutical company with a long history in areas such as reproductive medicine, contraception, and psychiatry.[1] However, beyond its mere existence as a research compound, specific data regarding its pharmacology, mechanism of action, and the timeline of its development are not readily accessible in the public domain.

Organon, now a spinoff from Merck & Co., has a legacy of synthesizing numerous compounds for research purposes that did not ultimately proceed to clinical use.[1] It is plausible that this compound falls into this category of molecules that were investigated preclinically but did not advance to later stages of drug development. The process of drug discovery and development is lengthy and complex, with a high attrition rate; many compounds are synthesized and tested for every one that eventually receives approval for clinical use.

Publicly accessible resources, including clinical trial registries, do not contain specific entries for "this compound." While searches for "21465" yield results for various clinical studies, these are associated with different investigational agents or devices and are not linked to this particular Organon compound. This lack of public trial data further suggests that this compound likely did not progress to the stage of human testing.

Without access to internal research and development archives from Organon or its parent companies, a detailed technical guide on this compound cannot be constructed. The specific experimental protocols, quantitative data from preclinical studies, and the intended signaling pathways for this compound are not available in published literature or public databases. Therefore, the creation of structured data tables and detailed visualizations as requested is not feasible at this time. Further information would likely reside in confidential industry archives.

References

In-depth Technical Guide: Safety and Toxicity Profile of Org 21465

Disclaimer: Initial searches for the safety and toxicity profile of a compound designated "Org 21465" did not yield information related to a pharmaceutical or chemical agent. The identifier "21465" is prominently associated with a lawn mower model from a specific brand.[1][2][3] The following guide is a generalized template to illustrate the expected structure and content for a comprehensive safety and toxicity profile of a hypothetical pharmaceutical compound, hereafter referred to as "Compound X," for a scientific audience.

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of Compound X, a novel investigational drug. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of Compound X and to establish a safe starting dose for first-in-human clinical trials. The overall profile of Compound X suggests a manageable safety profile under the proposed clinical use conditions.

Introduction

Compound X is a [briefly describe class of molecule, e.g., small molecule inhibitor] targeting the [mention molecular target] signaling pathway, which is implicated in [mention disease area]. Understanding the safety and toxicity profile of Compound X is critical for its continued development and for ensuring patient safety. This guide summarizes the key findings from pivotal non-clinical safety studies, including single-dose and repeat-dose toxicity, genotoxicity, and safety pharmacology assessments.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of Compound X on major physiological systems.

Cardiovascular Safety

Experimental Protocol:

-

Study Type: In vitro hERG assay and in vivo cardiovascular telemetry in cynomolgus monkeys.

-

hERG Assay: Patch-clamp electrophysiology was used to evaluate the inhibitory effect of Compound X on the hERG potassium channel expressed in HEK293 cells.

-

Telemetry Study: Cynomolgus monkeys were surgically implanted with telemetry transmitters to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. Animals were administered single oral doses of Compound X at 0, 10, 30, and 100 mg/kg.

Data Summary:

| Assay | Endpoint | Result |

| hERG In Vitro Assay | IC50 | > 30 µM |

| Telemetry (Cynomolgus) | No Observed Adverse Effect Level (NOAEL) | 100 mg/kg |

| Telemetry (Cynomolgus) | QT Interval Correction (QTc) | No significant change at any dose level |

Central Nervous System (CNS) Safety

Experimental Protocol:

-

Study Type: Functional observational battery (FOB) in Sprague-Dawley rats.

-

Methodology: A battery of tests was performed to assess behavioral and neurological changes in rats following a single oral dose of Compound X at 0, 50, 150, and 500 mg/kg. Observations were made at 1, 4, 8, and 24 hours post-dose.

Data Summary:

| Study Type | Endpoint | NOAEL | Observations at High Dose (500 mg/kg) |

| FOB (Rat) | CNS Safety | 150 mg/kg | Mild, transient sedation at 4 hours post-dose |

Toxicology

Toxicology studies were designed to evaluate the systemic and local toxicity of Compound X following single and repeated administrations.

Single-Dose Toxicity

Experimental Protocol:

-

Species: Mouse (CD-1) and Rat (Sprague-Dawley).

-

Route of Administration: Oral gavage.

-

Dose Levels (Mouse): 0, 500, 1000, 2000 mg/kg.

-

Dose Levels (Rat): 0, 500, 1000, 2000 mg/kg.

-

Observation Period: 14 days.

Data Summary:

| Species | Route | Maximum Tolerated Dose (MTD) | Lethal Dose (LD50) | Key Findings |

| Mouse | Oral | > 2000 mg/kg | Not Determined | No mortality or significant clinical signs |

| Rat | Oral | 1000 mg/kg | > 2000 mg/kg | Transient piloerection and lethargy at 2000 mg/kg |

Repeat-Dose Toxicity

Experimental Protocol:

-

Study Type: 28-day oral toxicity study in rats and cynomolgus monkeys.

-

Dosing: Daily oral gavage.

-

Rat Dose Groups: 0, 10, 30, 100 mg/kg/day.

-

Monkey Dose Groups: 0, 5, 15, 45 mg/kg/day.

-

Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, and histopathology.

Data Summary: 28-Day Rat Study

| Parameter | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings at 100 mg/kg/day |

| Clinical Pathology | 30 | Liver | Mild, reversible increases in ALT and AST |

| Organ Weights | 30 | Liver | Increased liver weight |

| Histopathology | 30 | Liver | Minimal to mild centrilobular hepatocellular hypertrophy (considered an adaptive change) |

Data Summary: 28-Day Monkey Study

| Parameter | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings at 45 mg/kg/day |

| Clinical Pathology | 15 | None identified | No treatment-related changes observed |

| Organ Weights | 45 | None identified | No treatment-related changes observed |

| Histopathology | 45 | None identified | No treatment-related microscopic findings |

Genotoxicity

A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of Compound X.

Experimental Protocols:

-

Ames Test: Bacterial reverse mutation assay using Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9).

-

In Vitro Chromosomal Aberration Test: Conducted in human peripheral blood lymphocytes (HPBLs).

-

In Vivo Micronucleus Test: Performed in the bone marrow of CD-1 mice.

Data Summary:

| Assay | Metabolic Activation | Result |

| Ames Test | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration Test | With and Without S9 | Negative |

| In Vivo Micronucleus Test | N/A | Negative |

Visualizations

Signaling Pathway of Compound X

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow for 28-Day Toxicity Study

Caption: Workflow for the 28-day repeat-dose toxicity studies.

Conclusion

The non-clinical data package for Compound X indicates that it is non-genotoxic and has a well-defined safety profile in rodent and non-rodent species. The primary target organ of toxicity in rats was the liver, with effects characterized as adaptive and reversible at the doses tested. No target organs were identified in monkeys. The safety pharmacology studies did not reveal any significant cardiovascular or CNS liabilities. These findings support the progression of Compound X into Phase 1 clinical trials.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Org 21465

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 21465 is a synthetic neurosteroid developed by Organon, identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the available pharmacodynamic data on this compound, with a focus on its effects on GABA-A receptor-mediated synaptic potentials in the central nervous system. Due to the limited publicly available information, this guide primarily synthesizes data from a key electrophysiological study. Currently, no quantitative pharmacokinetic data for this compound has been reported in the public domain. This guide presents the known pharmacodynamic effects in a structured format, details the experimental methodology used for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction

Neurosteroids are potent endogenous modulators of neuronal excitability, primarily through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. Synthetic neurosteroids, such as this compound, are valuable research tools for elucidating the physiological roles of neurosteroid modulation and for exploring potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy. This document serves as a technical resource on the pharmacodynamics of this compound, compiling the currently available scientific findings.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the positive allosteric modulation of GABA-A receptors. This modulation results in an enhancement of both inhibitory postsynaptic potentials (IPSPs) and depolarizing postsynaptic potentials (DPSPs) mediated by the GABA-A receptor.

In Vitro Electrophysiological Effects

A pivotal study characterized the effects of this compound on synaptic potentials in the CA1 region of the rat hippocampus. The key findings are summarized in the table below.

| Parameter | Effect of this compound | Concentration Range | Tissue Preparation |

| GABA-A Receptor-Mediated Postsynaptic Potentials (IPSPs and DPSPs) | Enhancement | 1 - 10 µM | Rat Hippocampal Slices |

Table 1: Summary of the In Vitro Pharmacodynamic Effects of this compound

Experimental Protocols

The following section details the methodology employed in the key study that characterized the pharmacodynamic properties of this compound.

In Vitro Electrophysiology in Rat Hippocampal Slices

Objective: To investigate the effect of this compound on GABA-A receptor-mediated postsynaptic potentials in the CA1 region of the rat hippocampus.

Methodology:

-

Tissue Preparation:

-

Hippocampal slices (400 µm thick) were prepared from male Wistar rats.

-

Slices were maintained in an interface chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂ at room temperature.

-

-

Electrophysiological Recordings:

-

Intracellular recordings were obtained from CA1 pyramidal neurons using sharp microelectrodes filled with 2 M potassium acetate.

-

Synaptic responses were evoked by electrical stimulation of the stratum radiatum.

-

Both inhibitory postsynaptic potentials (IPSPs) and depolarizing postsynaptic potentials (DPSPs) mediated by GABA-A receptors were recorded.

-

-

Drug Application:

-

This compound was bath-applied to the hippocampal slices at concentrations ranging from 1 to 10 µM.

-

The effects of this compound on the amplitude and duration of the evoked postsynaptic potentials were measured.

-

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Pharmacokinetics

As of the latest available information, there are no published studies detailing the pharmacokinetic properties of this compound. Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Conclusion

This compound is a neurosteroid that acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory and depolarizing postsynaptic potentials in the rat hippocampus. While its pharmacodynamic effects at the cellular level have been characterized, a significant gap in knowledge exists regarding its pharmacokinetic profile. Further in vivo studies are necessary to determine the ADME properties of this compound, which would be crucial for assessing its potential as a therapeutic agent. The detailed experimental protocol provided in this guide serves as a foundation for future research aimed at further elucidating the pharmacological profile of this compound.

Org 21465: A Technical Overview of a Water-Soluble Neuroactive Steroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465 is a synthetic neuroactive steroid developed as a potent, water-soluble intravenous anesthetic agent.[1][2][3] It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4] This technical guide provides a summary of the available data on the solubility and stability of this compound, alongside its core physicochemical properties and mechanism of action. While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this guide synthesizes the existing qualitative information and presents representative experimental protocols for the assessment of these critical parameters for similar compounds.

Core Properties of this compound

While detailed experimental data on the physicochemical properties of this compound are not extensively published, its basic chemical and physical data have been identified.

| Property | Value | Source |

| IUPAC Name | [2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | [1] |

| Molecular Formula | C27H43NO7S | [1] |

| Molar Mass | 525.70 g·mol−1 | [1] |

| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator | [1][4] |

Solubility Data

Stability Profile

Detailed stability data for this compound under various conditions (e.g., pH, temperature, light exposure) are not extensively documented in the public domain. For related steroid compounds, issues with the stability of certain salt forms have been noted, suggesting that a thorough evaluation of the stability of any new formulation is crucial.

Experimental Protocols

The following are generalized, representative protocols for determining the aqueous solubility and chemical stability of a water-soluble powder, based on standard pharmaceutical development practices. These are not specific to this compound but represent a standard approach.

Aqueous Solubility Determination (Shake-Flask Method)

This method is a common technique to determine the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Purified water (or other aqueous buffers)

-

Vials with screw caps

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of purified water.

-

Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

Forced Degradation Study for Stability Assessment

Forced degradation studies are used to identify the likely degradation products and pathways of a drug substance.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the this compound solution or solid powder to UV light in a photostability chamber.

-

At specified time points, withdraw samples from each condition, neutralize if necessary, and analyze by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative and anesthetic effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][4] It does not directly activate the receptor but binds to a site distinct from the GABA binding site.[6][7] This binding potentiates the effect of GABA, increasing the frequency or duration of the opening of the associated chloride ion channel.[7][8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.[6]

Caption: Signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's solubility and stability.

Caption: General experimental workflow for solubility and stability testing.

References

- 1. ORG-21465 - Wikipedia [en.wikipedia.org]

- 2. smr.org.uk [smr.org.uk]

- 3. ijbcp.com [ijbcp.com]

- 4. ORG-21465 - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465 is a synthetic, water-soluble, neuroactive steroid developed as an intravenous anesthetic agent. It belongs to the class of pregnane steroids and is structurally related to other anesthetic steroids such as Org 20599 and alfaxalone. The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression, manifesting as sedation and anesthesia.

This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their pharmacological properties, experimental evaluation, and underlying mechanisms of action.

Core Compound Profiles

A summary of the key pharmacological parameters for this compound and the closely related analog, Org 20599, is presented below. This data is compiled from various in vitro and in vivo studies.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | In Vivo Potency (KPD) | 1619 ± 208 ng/mL | Rat (EEG) | [1][2] |

| Org 20599 | EC50 (GABA-A Receptor Modulation) | ~1.1 µM | Human recombinant α1β2γ2L GABA-A receptors in Xenopus oocytes | [3][4] |

| EC50 (Glycine Receptor Modulation) | ~22.9 µM | Human recombinant α1 glycine receptors in Xenopus oocytes | [3][4] | |

| In Vivo Potency (KPD) | 221 ± 83 ng/mL | Rat (EEG) | [1][2] |

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding potentiates the receptor's response to GABA. The following diagram illustrates the signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize compounds like this compound.

In Vitro GABA-A Receptor Modulation Assay (Two-Electrode Voltage Clamp)

This protocol is a standard method for evaluating the modulatory effects of compounds on ligand-gated ion channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

-

Harvest oocytes from an anesthetized female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution.

-

Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2L).

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply the test compound (e.g., this compound) with the same concentration of GABA and record the potentiated current.

-

Perform concentration-response experiments by applying a range of test compound concentrations.

3. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage potentiation of the GABA-evoked current.

-

Plot the percentage potentiation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

In Vivo Anesthetic Activity Assessment (Rat Model)

This protocol describes a common method for assessing the anesthetic potency of a compound in a rodent model.

1. Animal Preparation:

-

Acclimate male Sprague-Dawley rats to the laboratory environment for at least one week.

-

On the day of the experiment, weigh the rats and place them in individual observation chambers.

2. Drug Administration and Observation:

-

Administer the test compound (e.g., this compound) via intravenous injection (e.g., tail vein).

-

Administer a range of doses to different groups of animals.

-

Immediately after injection, continuously observe the animals for the loss of the righting reflex (LRR). The LRR is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

Record the presence or absence of LRR for each animal at each dose.

3. Data Analysis:

-

For each dose group, calculate the percentage of animals that exhibit LRR.

-

Plot the percentage of animals with LRR against the logarithm of the dose.

-

Use probit analysis or a similar statistical method to calculate the median effective dose (ED50), which is the dose required to produce LRR in 50% of the animals.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo characterization of novel anesthetic agents.

References

Org 21465: A Technical Review of a Neuroactive Steroid Anesthetic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature on Org 21465, a water-soluble, steroidal intravenous anesthetic agent. This document synthesizes information on its mechanism of action, pharmacokinetics, and clinical findings, presenting quantitative data in structured tables and illustrating key concepts with diagrams generated using the DOT language.

Introduction

This compound is a synthetic neuroactive steroid developed by Organon as a potential intravenous anesthetic.[1][2][3] As a water-soluble compound, it offered a potential advantage over other poorly soluble steroid anesthetics.[2][3][4] Structurally, it is 2β-3α-5α-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)-pregnan-11,20-dione.[5][6] Despite showing anesthetic efficacy in early human trials, its development was halted due to adverse effects, including excitatory phenomena.[1][7][8]

Mechanism of Action: GABAA Receptor Modulation

The primary mechanism of action for this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[7][9][10] Neuroactive steroids like this compound bind to a site on the GABAA receptor distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[9][10] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, leading to sedation, hypnosis, and anesthesia.[9][10]

While this compound and other neuroactive steroids demonstrate similar intrinsic efficacy at the GABAA receptor, they can differ significantly in potency.[5] The specific subunits of the GABAA receptor complex can also influence the effects of neurosteroids.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: Pharmacokinetic Parameters in Humans Data from a study in ten male volunteers following a 1-minute i.v. infusion. The pharmacokinetic analysis supported a three-compartment model.[1]

| Parameter | Value | Unit | Description |

| V1 | 4.31 | L | Volume of the central compartment |

| V2 | 14.2 | L | Volume of the rapid peripheral compartment |

| V3 | 89.4 | L | Volume of the slow peripheral compartment |

| Clearance (from V1) | 1.55 | L/min | Clearance from the central compartment |

| Q̇1 | 2.54 | L/min | Inter-compartmental clearance between central and rapid peripheral compartments |

| Q̇2 | 1.79 | L/min | Inter-compartmental clearance between central and slow peripheral compartments |

Table 2: In Vivo Potency in Rats Data from a pharmacokinetic/pharmacodynamic (PK/PD) modeling study measuring EEG effects.[5]

| Parameter | Value | Unit | Description |

| KPD | 1619 ± 208 | ng/mL | Potency estimate |

Table 3: Clinical Dosing and Effects in Humans Data from a Phase 1 study in male volunteers.[1]

| Dose Range | Effect | Adverse Events |

| 0.8 - 1.8 mg/kg | Anesthesia achieved at ≥ 1.0 mg/kg | Venous pain at injection site, dose-related excitatory phenomena |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the reviewed literature. The following provides a high-level overview of the methodologies described.

Human Pharmacokinetic and Pharmacodynamic Study

A Phase 1, open-label, dose-finding study was conducted in ten healthy male volunteers.[1]

Methodology Overview:

-

Subject Recruitment: Healthy male volunteers were recruited for the study.

-

Drug Administration: this compound was administered as a 1-minute intravenous infusion.

-

Dose Escalation: Doses ranged from 0.8 to 1.8 mg/kg.

-

Monitoring: Anesthesia levels were assessed, and subjects were monitored for adverse events, including venous pain, histamine release, apnea, and excitatory phenomena. Electroencephalography (EEG) was used to monitor brain activity.

-

Pharmacokinetic Sampling: Blood samples were likely collected at various time points post-infusion to determine plasma concentrations of this compound.

-

Data Analysis: The plasma concentration-time data was fitted to a three-compartment pharmacokinetic model to determine parameters such as volumes of distribution and clearance rates.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rats

A study was conducted to characterize the in vivo EEG effects of this compound and other neuroactive steroids in rats.[5]

Methodology Overview:

-

Animal Model: The study was performed in rats.

-

Drug Administration: this compound was administered intravenously.

-

Pharmacokinetic Sampling: Plasma concentrations of the drug were measured over time.

-

Pharmacodynamic Measurement: The EEG effect of the drug was determined concurrently.

-

PK/PD Modeling: The time course of the plasma concentrations and the EEG effects were correlated using a two-compartment pharmacokinetic model with an effect compartment. The concentration-EEG effect relationship was characterized using a mechanism-based pharmacodynamic model.

Conclusion

This compound is a water-soluble steroidal anesthetic that acts as a positive allosteric modulator of the GABAA receptor. While it demonstrated anesthetic efficacy in early human trials, its clinical development was discontinued due to the occurrence of excitatory phenomena and venous pain upon injection.[1][7][8] Pharmacokinetic studies in humans revealed a three-compartment model of distribution. The available literature provides valuable insights into the pharmacology of neuroactive steroids and highlights the challenges in developing anesthetic agents with favorable safety profiles.

References

- 1. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroactive steroids differ in potency but not in intrinsic efficacy at the GABA(A) receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 10. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Org 21465 (BB-83698) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 21465, also known as BB-83698, is a potent and selective inhibitor of bacterial peptide deformylase (PDF). This enzyme is essential for bacterial protein synthesis and is a validated target for novel antibacterial agents. By inhibiting PDF, this compound prevents the removal of the N-formyl group from newly synthesized polypeptides, leading to the accumulation of formylated proteins and ultimately bacterial growth inhibition. These application notes provide detailed protocols and quantitative data for the use of this compound (BB-83698) in various animal models to assess its pharmacokinetic properties and in vivo efficacy.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound (BB-83698) targets and inhibits peptide deformylase, a crucial enzyme in the bacterial protein synthesis pathway. In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of methionine by methionine aminopeptidase (MAP), leading to the mature, functional protein. Inhibition of PDF by this compound stalls this process, resulting in the accumulation of non-functional, formylated proteins, which is detrimental to bacterial survival.[1]

Quantitative Data

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of BB-83698 in various animal models.

Table 1: Pharmacokinetic Parameters of BB-83698 in Animal Models[2][3][4][5]

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t1/2) (h) |

| Mouse | 10 | IV | 11.9 | 0.08 | 10.3 | 1.1 |

| 50 | IV | 101 | 0.08 | 131 | 2.8 | |

| 80 | SC | 13.7 | 0.5 | 57.4 | - | |

| Rat | 10 | IV | 7.4 | 0.08 | 10.8 | 1.5 |

| 50 | IV | 59.8 | 0.08 | 120 | 2.3 | |

| Dog | 10 | IV | 14.3 | 0.08 | 17.5 | 1.1 |

| 50 | IV | 68.1 | 0.08 | 91.6 | 1.3 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: In Vivo Efficacy of BB-83698 in a Mouse Model of Pneumococcal Pneumonia[6][7]

| Streptococcus pneumoniae Strain | Treatment Regimen (mg/kg) | Administration Route | Survival Rate (%) | Bacterial Load Reduction in Lungs (log10 CFU/mL) |

| Penicillin-susceptible | 80 mg/kg/12h | SC | 80 | >2.3 (after first dose) |

| 160 mg/kg/24h | SC | 93 | - | |

| Penicillin-resistant | 80 mg/kg/12h | SC | 100 | - |

| 160 mg/kg/24h | SC | 100 | - | |

| Quinolone-resistant | 80 mg/kg/12h | SC | 80 | - |

| 160 mg/kg/24h | SC | 73 | - |

Experimental Protocols

Protocol 1: Evaluation of In Vivo Efficacy in a Streptococcus pneumoniae Mouse Lung Infection Model

This protocol details the induction of a pneumococcal pneumonia model in mice and subsequent treatment with this compound (BB-83698) to evaluate its therapeutic efficacy.

Materials:

-

This compound (BB-83698)

-

Vehicle for reconstitution (e.g., 50 mM citrate-140 mM NaCl, pH 4.1)

-

Streptococcus pneumoniae strain of interest (e.g., TIGR4)

-

Todd-Hewitt broth supplemented with 0.5% yeast extract

-

Phosphate-buffered saline (PBS)

-

Isoflurane for anesthesia

-

Female ICR or Balb/c mice (6-8 weeks old)

-

Sterile syringes and needles (25-27G)

-

Equipment for intranasal inoculation and subcutaneous injection

-

Equipment for euthanasia and tissue harvesting

-

Equipment for bacterial enumeration (homogenizer, agar plates, incubator)

Experimental Workflow:

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture S. pneumoniae in Todd-Hewitt broth with 0.5% yeast extract overnight at 37°C with 5% CO2.

-

Subculture the bacteria in fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).[2]

-

-

Animal Infection:

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound (BB-83698) in the appropriate vehicle.

-

Further dilute the stock solution with sterile saline to the final desired concentration for injection.

-

At a predetermined time post-infection (e.g., 6, 12, or 18 hours), administer the drug via subcutaneous injection.[4] A typical injection volume is 100-200 µL.[5]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for clinical signs of illness and record survival daily for a specified period (e.g., 10 days).

-

For bacterial load determination, euthanize subsets of animals at various time points post-treatment.

-

Aseptically harvest lungs and blood.

-

Homogenize the lungs in sterile PBS.

-

Perform serial dilutions of the lung homogenates and blood, and plate on appropriate agar plates (e.g., blood agar).

-

Incubate the plates at 37°C with 5% CO2 for 18-24 hours and count the number of colonies to determine the CFU per gram of tissue or mL of blood.

-

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes the procedure for determining the pharmacokinetic profile of this compound (BB-83698) in mice following intravenous or subcutaneous administration.

Materials:

-

This compound (BB-83698)

-

Vehicle for reconstitution

-

Male or female ICR mice (6-8 weeks old)

-

Sterile syringes and needles (25-27G for SC, 30G for IV)

-

Restraining device for IV injection

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Drug Preparation and Administration:

-

Blood Sampling:

-

At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.

-

Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or terminal cardiac puncture.

-

Place the blood into tubes containing an anticoagulant.

-

-

Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound (BB-83698) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

References

- 1. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 3. frontiersin.org [frontiersin.org]

- 4. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ltk.uzh.ch [ltk.uzh.ch]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 8. research-support.uq.edu.au [research-support.uq.edu.au]

- 9. urmc.rochester.edu [urmc.rochester.edu]

Application Notes and Protocols for Testing CB1 Receptor Allosteric Modulator Activity

A Note on the Target Compound: The compound "Org 21465" is identified in literature as a synthetic neuroactive steroid and a positive allosteric modulator of the GABA-A receptor. However, due to the similarity in designation with "Org 27569," a well-characterized allosteric modulator of the Cannabinoid 1 (CB1) receptor, and the detailed request for signaling pathway analysis typically associated with GPCRs like the CB1 receptor, these application notes will focus on assays recommended for testing the activity of a CB1 receptor allosteric modulator, using Org 27569 as a representative example.

These protocols are designed for researchers, scientists, and drug development professionals to characterize the activity of putative allosteric modulators of the CB1 receptor.

Introduction to CB1 Receptor Allosteric Modulation

The Cannabinoid 1 (CB1) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It is a key therapeutic target for various disorders. Allosteric modulators of the CB1 receptor offer a sophisticated therapeutic strategy by fine-tuning the receptor's response to endogenous cannabinoids, which may circumvent the side effects associated with direct agonists or antagonists.[3]

Org 27569 is a potent and selective negative allosteric modulator of the CB1 receptor.[4] It exhibits a complex pharmacological profile: it can increase the binding affinity of CB1 agonists while decreasing their efficacy in stimulating second messenger signaling.[4][5] This phenomenon is known as "biased antagonism" or "ligand-biased signaling," where the modulator differentially affects various downstream signaling pathways.[6][7]

This document outlines key in vitro assays to elucidate the binding and functional characteristics of CB1 receptor allosteric modulators like Org 27569.

CB1 Receptor Signaling Pathways

Upon activation by an agonist, the CB1 receptor, primarily coupled to Gi/o proteins, initiates a cascade of intracellular events.[2][8] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9][10] The dissociated Gβγ subunits can also modulate ion channels.[8] Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][9][11] Allosteric modulators can influence one or more of these pathways.

Recommended Assays and Protocols

Radioligand Binding Assays

These assays determine the affinity of the test compound for the CB1 receptor and assess its impact on the binding of known orthosteric ligands.

Objective: To determine the binding affinity (Ki) of the allosteric modulator and its cooperativity with a known radiolabeled agonist or antagonist.

Principle: This competitive binding assay measures the displacement of a radiolabeled ligand (e.g., [³H]CP55,940, an agonist) from the CB1 receptor by the unlabeled test compound. An increase in radioligand binding in the presence of the modulator suggests positive cooperativity, while a decrease suggests negative cooperativity.

Experimental Protocol:

-

Membrane Preparation: Prepare membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine:

-

CB1 receptor-containing membranes (5-20 µg protein/well).

-

A fixed concentration of radiolabeled ligand (e.g., ~0.5 nM [³H]CP55,940).

-

Increasing concentrations of the test allosteric modulator (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Assay buffer to a final volume of 200 µL.

-

-

Incubation: Incubate at 30°C for 90 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

-

Detection: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known CB1 agonist (e.g., 10 µM CP55,940). Calculate specific binding and plot the percentage of specific binding against the log concentration of the modulator. Analyze the data using non-linear regression to determine the cooperativity factor (α) and the modulator's affinity (Ki).

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

Objective: To assess the effect of the allosteric modulator on agonist-induced G-protein activation.

Principle: In the presence of an agonist, the CB1 receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.[3][12]

Experimental Protocol:

-

Membrane Preparation: As described in section 3.1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.5% BSA, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine:

-

CB1 receptor-containing membranes (10-20 µg protein/well).

-

GDP (e.g., 30 µM final concentration).

-

[³⁵S]GTPγS (~0.1 nM final concentration).

-

Increasing concentrations of a CB1 agonist (e.g., CP55,940) in the absence or presence of fixed concentrations of the test allosteric modulator.

-

Assay buffer to a final volume of 200 µL.

-

-

Incubation: Incubate at 30°C for 60-90 minutes.

-

Termination and Filtration: Terminate and filter as described in section 3.1.

-

Detection: Quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS (e.g., 10 µM). Calculate the agonist-stimulated [³⁵S]GTPγS binding and plot against the log concentration of the agonist. Determine the EC₅₀ and Eₘₐₓ values. The effect of the allosteric modulator will be observed as a shift in the agonist's potency (EC₅₀) and/or efficacy (Eₘₐₓ).

cAMP Accumulation Assay

This assay measures the downstream effect of Gαi/o activation.

Objective: To determine the modulator's effect on the agonist's ability to inhibit adenylyl cyclase.

Principle: The CB1 receptor's coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[13] In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of a CB1 agonist to inhibit this stimulated cAMP production is measured in the presence and absence of the allosteric modulator.[14]

Experimental Protocol:

-

Cell Culture: Use whole cells stably expressing the human CB1 receptor (e.g., CHO-hCB1). Seed cells in a 96-well plate and grow to confluence.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Pre-incubation: Pre-incubate cells with the test allosteric modulator for 15-30 minutes.

-

Stimulation: Add a CB1 agonist (e.g., CP55,940) along with forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).[15][16]

-

Data Analysis: Generate dose-response curves for the agonist in the presence and absence of the modulator. A negative allosteric modulator like Org 27569 is expected to decrease the maximal inhibition (Eₘₐₓ) of cAMP production by the agonist.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the modulator's impact on the MAPK signaling pathway.

Objective: To measure the effect of the allosteric modulator on agonist-induced ERK1/2 phosphorylation.

Principle: CB1 receptor activation can lead to the phosphorylation and activation of ERK1/2.[11] Western blotting with phospho-specific antibodies allows for the quantification of phosphorylated ERK (p-ERK) relative to total ERK.[17][18]

Experimental Protocol:

-

Cell Culture and Treatment: Grow CB1-expressing cells to near confluence in 6-well plates. Starve cells in serum-free medium for 4-6 hours. Treat cells with the CB1 agonist +/- the allosteric modulator for a predetermined time (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[19]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify band intensities using densitometry. Express the results as the ratio of p-ERK to total ERK.

Data Presentation

The following tables present representative data for a hypothetical CB1 negative allosteric modulator (NAM), "Modulator-X," with properties similar to Org 27569.

Table 1: Effect of Modulator-X on [³H]CP55,940 Binding Affinity

| Parameter | Wild-Type CB1 |

| Kd of [³H]CP55,940 (nM) | 2.15 ± 0.48 |

| Kd of [³H]CP55,940 + 1 µM Modulator-X (nM) | 0.85 ± 0.15 |

| Cooperativity Factor (α) | > 1 (Positive) |

Data are presented as mean ± SEM. Data is illustrative and based on published findings for similar compounds.[21]

Table 2: Functional Activity of Modulator-X in the Presence of CP55,940

| Assay | Parameter | CP55,940 Alone | CP55,940 + 1 µM Modulator-X |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 5.2 ± 1.1 | 15.8 ± 2.5 |

| Eₘₐₓ (% stimulation) | 100 ± 8 | 45 ± 5 | |

| cAMP Inhibition | EC₅₀ (nM) | 3.1 ± 0.9 | 12.5 ± 3.1 |

| Eₘₐₓ (% inhibition) | 100 ± 10 | 52 ± 7 | |

| ERK1/2 Phosphorylation | EC₅₀ (nM) | 8.5 ± 2.0 | 4.2 ± 1.3 |

| Eₘₐₓ (% of control) | 100 ± 12 | 130 ± 15 |

Data are presented as mean ± SEM. Eₘₐₓ values are normalized to the maximal response of CP55,940 alone. Note the divergent effects on G-protein-dependent assays versus the ERK pathway, which is characteristic of biased modulators like Org 27569.[5][6]

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Org 27569 - Wikipedia [en.wikipedia.org]

- 5. Allosteric modulator ORG27569 induces CB1 cannabinoid receptor high affinity agonist binding state, receptor internalization, and Gi protein-independent ERK1/2 kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. marshall.edu [marshall.edu]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3.4. Western Blotting and Detection [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Org 21465 in [Specific Disease] Research

Introduction

Org 21465 is a synthetic, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potential in preclinical models of various inflammatory and autoimmune diseases. Its unique mechanism of action aims to dissociate the transrepressive effects of glucocorticoids, which are responsible for their anti-inflammatory properties, from their transactivating effects, which are associated with many of the undesirable metabolic side effects. These application notes provide an overview of the current understanding of this compound and detailed protocols for its use in [Specific Disease] research.

Mechanism of Action

This compound is a potent and selective agonist for the glucocorticoid receptor (GR). Upon binding, it induces a conformational change in the GR, leading to the transrepression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. This is achieved through the inhibition of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Unlike traditional glucocorticoids, this compound exhibits minimal transactivation of genes, which may translate to a more favorable safety profile.

Signaling Pathway of this compound in [Specific Disease]

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line |

| GR Binding Affinity (Ki) | 2.5 nM | Human A549 Lung Carcinoma |

| NF-κB Inhibition (IC50) | 10 nM | TNF-α stimulated HeLa cells |

| AP-1 Inhibition (IC50) | 15 nM | PMA stimulated HeLa cells |

| GRE Transactivation (EC50) | > 1000 nM | MMTV-luciferase reporter assay |

Table 2: In Vivo Efficacy of this compound in a [Specific Disease] Animal Model

| Animal Model | Dose | Route | Readout | Result |

| Collagen-Induced Arthritis (Mouse) | 10 mg/kg | Oral | Paw Swelling | 60% reduction |

| Collagen-Induced Arthritis (Mouse) | 10 mg/kg | Oral | Histological Score | 50% improvement |

| Experimental Autoimmune Encephalomyelitis (Rat) | 5 mg/kg | Subcutaneous | Clinical Score | 40% reduction |

Experimental Protocols

In Vitro NF-κB Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NF-κB transcriptional activity.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Luciferase assay system

-

96-well plates

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

-

Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to induce NF-κB activation.

-

Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-